(2-Oxocyclopentylidene)acetic acid
Description
Contextualization of Cyclopentenone Derivatives in Modern Synthetic Strategies
The cyclopentenone ring is a ubiquitous structural motif found in a vast array of natural products, including the prostaglandins (B1171923), jasmone, and aflatoxins. wikipedia.org Consequently, the development of synthetic methods to construct this five-membered ring system is a major focus in organic chemistry. thieme-connect.com These strategies are diverse and powerful, allowing for the creation of complex molecular architectures. thieme-connect.comnih.gov
Two of the most prominent methods for synthesizing cyclopentenone derivatives are the Pauson-Khand reaction and the Nazarov cyclization.
The Pauson-Khand Reaction (PKR): This is a formal [2+2+1] cycloaddition reaction that combines an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt complex, to form a cyclopentenone. rsc.orgrsc.org The reaction is highly valued for its ability to construct the cyclopentenone ring in a single, often highly stereoselective, step. rsc.orgmdpi.com Its versatility has been demonstrated in the total synthesis of numerous complex natural products. rsc.orgmdpi.com The intramolecular version of the PKR is particularly powerful for creating fused-ring systems containing a cyclopentenone. nih.gov
The Nazarov Cyclization: This reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone to produce a cyclopentenone. rsc.orgnih.gov It is a robust method for creating substituted cyclopentenones with high stereocontrol. rsc.orghawaii.edu Modern variations of this reaction have expanded its scope, allowing for catalytic and asymmetric versions, making it a key tool in natural product synthesis. nih.govacs.orgoregonstate.edu
The significance of cyclopentenones extends to their role as key intermediates. For instance, substituted 2-cyclopentenones are fundamental building blocks in the synthesis of prostaglandins, a class of biologically active lipids with diverse physiological effects. wikipedia.orgnih.gov Total syntheses of prostaglandins often rely on the strategic construction and elaboration of a cyclopentenone core. acs.orgacs.orgyoutube.com
Significance of Alpha, Beta-Unsaturated Carboxylic Acid Frameworks in Chemical Synthesis
The α,β-unsaturated carboxylic acid moiety is another cornerstone of organic synthesis, prized for its versatile reactivity. wikipedia.org The conjugation of the carboxylic acid with the alkene renders the β-carbon electrophilic and susceptible to nucleophilic attack. wikipedia.orglibretexts.org This reactivity is central to several important transformations.
Michael Addition: α,β-Unsaturated carboxylic acids and their derivatives are classic Michael acceptors. libretexts.orgmasterorganicchemistry.com They can react with a wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols, in a conjugate addition reaction. masterorganicchemistry.comresearchgate.net This reaction is a powerful and atom-economical method for forming new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comresearchgate.net While sometimes considered less reactive than corresponding esters or ketones, methods have been developed to facilitate Michael additions to these acids, highlighting their synthetic value. researchgate.netrsc.orgacs.org
Diels-Alder Reaction: The electron-withdrawing nature of the carboxyl group activates the double bond, making α,β-unsaturated carboxylic acids effective dienophiles in the Diels-Alder reaction. wikipedia.org This [4+2] cycloaddition with a conjugated diene is one of the most powerful reactions for forming six-membered rings with a high degree of stereocontrol. wikipedia.org The use of Lewis acids can further enhance the reactivity of the dienophile. wikipedia.org
Furthermore, the synthesis of α,β-unsaturated carboxylic acids themselves is a well-explored area. Classic methods include the Knoevenagel condensation, particularly the Doebner modification where a carboxylic acid-containing nucleophile reacts with an aldehyde or ketone, often followed by decarboxylation. wikipedia.orgorganic-chemistry.org The Wittig reaction and its variants, which involve the reaction of a carbonyl compound with a phosphorus ylide, also provide reliable routes to these structures with defined stereochemistry. organic-chemistry.orgwikipedia.orglibretexts.org
Data Table
| Property | Cyclopent-2-en-1-one | Acrylic Acid |
| Molecular Formula | C₅H₆O wikipedia.org | C₃H₄O₂ wikipedia.org |
| Molar Mass | 82.102 g·mol⁻¹ wikipedia.org | 72.06 g·mol⁻¹ |
| Appearance | Colorless liquid wikipedia.org | Colorless liquid |
| Boiling Point | 150 °C wikipedia.org | 141 °C |
| Key Reactions | Michael Addition, Diels-Alder, Pauson-Khand, Nazarov Cyclization wikipedia.org | Michael Addition, Diels-Alder, Polymerization wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-oxocyclopentylidene)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-3-1-2-5(6)4-7(9)10/h4H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZKWSXOOCRCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)O)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10739617 | |
| Record name | (2-Oxocyclopentylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91747-26-1, 89966-37-0 | |
| Record name | 2-(2-Oxocyclopentylidene)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91747-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Oxocyclopentylidene)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 2 Oxocyclopentylidene Acetic Acid and Its Precursors
Advanced Strategies for the Formation of the 2-Oxocyclopentylidene Moiety
The formation of the 2-oxocyclopentylidene ring system is a critical step in the synthesis of the target molecule. Various methodologies have been developed, primarily revolving around condensation and annulation reactions of cyclopentanone (B42830) derivatives and enamine-mediated approaches.
Cyclopentanone-Based Condensation and Annulation Reactions
Cyclopentanone is a versatile starting material for constructing the 2-oxocyclopentylidene framework. Aldol (B89426) condensation reactions of cyclopentanone, either self-condensation or crossed-condensation, are fundamental to this approach. mdpi.com These reactions can be catalyzed by either acids or bases, leading to the formation of α,β-unsaturated ketones. mdpi.com For instance, the self-condensation of cyclopentanone can yield 2-cyclopentylidene-cyclopentan-1-one. mdpi.com
The use of acid-base bifunctional catalysts has shown significant promise in promoting the aldol condensation of cyclopentanone, which can be challenging due to steric hindrance. mdpi.com These catalysts enhance the reaction rate and selectivity, providing a more efficient route to the desired cyclopentenone derivatives. mdpi.com
Another powerful strategy is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate (B1237965) carbanion with a ketone or aldehyde. orgsyn.org Specifically, for the synthesis of related structures, a phosphonate containing an electron-withdrawing group is employed to react with a cyclic ketone. orgsyn.org This method is often preferred over the Wittig reaction for preparing olefins with adjacent electron-withdrawing groups due to its generally higher yields and milder reaction conditions. orgsyn.org The byproducts of the HWE reaction are water-soluble phosphates, which simplifies product isolation. orgsyn.org
Enamine-Mediated Approaches to Cyclopentenone Systems
Enamine chemistry offers an alternative and efficient pathway to cyclopentenone systems. Enamines, which are formed from the reaction of a ketone with a secondary amine, can act as nucleophiles in various reactions. An electrochemical intermolecular α-amination of cyclopentanone with a range of anilines can produce α-enaminones in high yields under metal-free conditions. organic-chemistry.org These α-enaminones are valuable intermediates that can be further manipulated to form substituted cyclopentenone rings.
Functionalization Techniques for the Acetic Acid Side Chain
Once the 2-oxocyclopentylidene moiety is established, the next critical step is the introduction and functionalization of the acetic acid side chain. A common method for introducing a two-carbon chain is through reaction with glyoxylic acid or its derivatives.
The Perkin reaction offers a historical yet relevant method for the synthesis of α,β-unsaturated carboxylic acids. For example, the synthesis of coumarone involves the reaction of o-formylphenoxyacetic acid with acetic anhydride (B1165640) and sodium acetate. orgsyn.org While not a direct synthesis of the title compound, the principles of condensing a carbonyl group with an activated acetic acid derivative are applicable.
Preparation of Key Synthons and Intermediates
Synthesis of Sodium (2-Oxocyclopentylidene)methanolate
Sodium (2-oxocyclopentylidene)methanolate is a key intermediate in certain synthetic routes. glpbio.comchiralen.com This sodium salt can be prepared from the corresponding (2-oxocyclopentylidene)methanol. The formation of the sodium salt is typically achieved by reacting the alcohol with a strong sodium base, such as sodium methoxide (B1231860) or sodium hydroxide (B78521). google.com The production of sodium methoxide itself can be accomplished through the reaction of sodium with methanol (B129727) or through a continuous process involving aqueous sodium hydroxide and methanol in a distillation column. google.comorgsyn.org
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| Sodium (2-oxocyclopentylidene)methanolate | 2925636-63-9 | C6H7NaO2 | 134.11 g/mol |
Table 1: Properties of Sodium (2-oxocyclopentylidene)methanolate. chiralen.com
Derivatization to Related (2-Oxocyclopentylidene)acetate Esters
The synthesis of esters of (2-Oxocyclopentylidene)acetic acid, such as ethyl (2-oxocyclopentylidene)acetate, provides a versatile handle for further chemical transformations. The Horner-Wadsworth-Emmons reaction is a highly effective method for preparing these esters. orgsyn.org In a typical procedure, triethyl phosphonoacetate is deprotonated with a base like sodium hydride to form the phosphonate carbanion. This carbanion then reacts with cyclopentanone in an olefination reaction to yield the desired α,β-unsaturated ester. orgsyn.org This method is advantageous as it generally provides good yields and is applicable to a wide range of ketones and aldehydes. orgsyn.org
| Reaction Type | Key Reagents | Product Type | Key Features |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, Sodium Hydride, Cyclopentanone | Ethyl (2-oxocyclopentylidene)acetate | Complements Wittig, good for electron-withdrawing groups, simplified byproduct removal. orgsyn.org |
| Aldol Condensation | Cyclopentanone, Acid or Base Catalyst | 2-cyclopentylidene-cyclopentan-1-one | Can be self or crossed condensation. mdpi.com |
Table 2: Comparison of Synthetic Reactions for Cyclopentylidene Derivatives.
Comprehensive Analysis of Chemical Transformations and Reactivity Profiles of 2 Oxocyclopentylidene Acetic Acid
Mechanistic Studies of Nucleophilic Addition Reactions
The reactivity of (2-oxocyclopentylidene)acetic acid is largely dictated by the electrophilic nature of both the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This dual reactivity allows for a range of nucleophilic addition reactions.
Exploration of Michael Additions and Conjugate Transformations
The Michael addition, or conjugate addition, is a fundamental reaction for this compound. masterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated acid, driven by the formation of a more stable C-C single bond. masterorganicchemistry.com This process typically involves three key steps: the formation of a nucleophile (often an enolate), the conjugate addition of the nucleophile to the electrophilic alkene, and subsequent protonation of the resulting enolate. masterorganicchemistry.com
The regioselectivity between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon) is a critical aspect of these reactions. chemistrysteps.com Weaker, "soft" nucleophiles generally favor the thermodynamically more stable 1,4-adduct, while stronger, "hard" nucleophiles tend to favor the kinetically controlled 1,2-adduct. chemistrysteps.comorganicchemistrydata.org Conditions that allow for the reversibility of the 1,2-addition often lead to the formation of the 1,4-product. organicchemistrydata.org
Reactivity with Carbon-Centered Nucleophiles
A variety of carbon-centered nucleophiles can participate in conjugate addition reactions with this compound. These include enolates derived from β-dicarbonyl compounds, cyano-carbonyl compounds, and nitroalkanes. organicchemistrydata.org For instance, doubly stabilized enolates, such as those from malonic esters, are particularly effective Michael donors. chemistrysteps.com The use of such stabilized nucleophiles helps to minimize side reactions like polymerization. organicchemistrydata.org Cyanide ions can also act as carbon nucleophiles, adding to the carbonyl group to form cyanohydrins after an acidic workup. msu.edu
Reactions with Nitrogen-Based Nucleophiles and Hydrazides
Nitrogen-based nucleophiles, such as amines, readily undergo conjugate addition to α,β-unsaturated systems. chemistrysteps.com The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic β-carbon. youtube.com
Hydrazides, which contain the -CONHNH2 functional group, are also important nitrogen nucleophiles. Their reactions with compounds like this compound can be complex, sometimes leading to C- or N-acetylation, hydrolysis, or rearrangement, particularly in the presence of acetic acid. nih.govrsc.org The specific outcome often depends on the reaction conditions and the nature of the hydrazide derivative. nih.gov For example, some hydrazides have been observed to hydrolyze to their corresponding carboxylic acids in the presence of acetic acid. nih.gov
Intramolecular and Intermolecular Cyclization Reactions Involving the this compound Scaffold
The multiple functional groups within the this compound scaffold make it an excellent precursor for the synthesis of various heterocyclic ring systems through both intramolecular and intermolecular cyclization reactions.
Formation of Fused Heterocyclic Ring Systems: Pyridines, Triazolopyrimidines, and Analogs
The synthesis of fused heterocyclic systems is a significant application of this compound's reactivity. These complex structures are often of interest in medicinal chemistry. researchgate.netnih.gov
Pyridines: Pyridine rings can be constructed through various condensation reactions. baranlab.org A common approach involves the condensation of a 1,5-dicarbonyl compound with ammonia (B1221849) or a derivative. baranlab.org The this compound scaffold can be envisioned as a precursor to such 1,5-dicarbonyl systems after initial nucleophilic additions. Modifications of these condensation reactions allow for the synthesis of both symmetrical and asymmetrical pyridines. baranlab.org Another strategy involves the use of pyridine-N-oxides, which can be activated to react with nucleophiles. nih.gov
Triazolopyrimidines and Analogs: The reaction of this compound with hydrazides and other nitrogen-containing compounds can lead to the formation of more complex fused heterocyclic systems. For example, the reaction with aminotriazoles can lead to the formation of triazolopyrimidines. These reactions often proceed through an initial Michael addition followed by an intramolecular cyclization and dehydration sequence.
Multi-component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient route to complex molecules in a single step by combining three or more reactants. numberanalytics.com The this compound scaffold can participate in MCRs, acting as a key building block. For instance, in a Hantzsch-like dihydropyridine (B1217469) synthesis, an α,β-unsaturated ketone (a feature of our title compound) reacts with a β-keto ester and ammonia. mdpi.com This process involves a series of reactions including a Knoevenagel condensation, Michael addition, and a final cyclocondensation. mdpi.com Pseudo-multicomponent reactions, where one reactant participates in multiple steps, also provide pathways to complex heterocyclic structures. nih.gov These reactions can be catalyzed by acids like acetic acid and may proceed through intermediates formed via Knoevenagel condensations and subsequent Michael additions. beilstein-journals.org
Investigations into Electrophilic Reactivity
The electrophilic character of this compound is most pronounced at the β-carbon of the exocyclic double bond. This is due to the electron-withdrawing effects of the conjugated ketone and carboxylic acid moieties, which polarize the π-system, making the β-carbon susceptible to nucleophilic attack. This type of reaction is known as a conjugate or Michael addition. enamine.netnih.gov Concurrently, the π-electrons of the double bond can exhibit nucleophilic character, participating in electrophilic addition reactions, although this reactivity is diminished by the electron-withdrawing groups. organicchemistrydata.org
Conjugate (Michael) Addition Reactions
The primary mode of reactivity for this compound and its esters is the conjugate addition, where a wide array of nucleophiles add to the electrophilic β-carbon. tamu.eduresearchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. tamu.edulibretexts.org
A variety of nucleophiles can be employed as Michael donors. These include soft nucleophiles such as organocuprates (Gilman reagents), enamines, and thiols, as well as stabilized carbanions derived from malonic esters, β-ketoesters, and cyanoacetates. tamu.eduresearchgate.net The use of basic conditions facilitates the formation of enolate nucleophiles from active methylene (B1212753) compounds. tamu.edu
Table 1: Examples of Conjugate Addition to this compound Derivatives
| Nucleophile (Michael Donor) | Electrophile (Michael Acceptor) | Catalyst/Base | Solvent | Product | Yield (%) | Ref. |
| Diethyl malonate | Ethyl (2-oxocyclopentylidene)acetate | Sodium ethoxide | Ethanol | Diethyl 2-((1-(ethoxycarbonyl)methyl)-2-oxocyclopentyl)malonate | High | tamu.edulibretexts.org |
| Thiophenol | This compound | Triethylamine | Dichloromethane | (2-(2-Oxo-1-(phenylthio)cyclopentyl)acetic acid) | Good | tamu.edu |
| Dimethylamine | Ethyl (2-oxocyclopentylidene)acetate | - | Methanol (B129727) | Ethyl (2-(1-(dimethylamino)-2-oxocyclopentyl)acetic acid) | High | tamu.edu |
| Lithium dimethylcuprate | This compound | - | Diethyl ether | (2-(1,1-Dimethyl-2-oxocyclopentyl)acetic acid) | High | tamu.edu |
Electrophilic Addition Reactions
While less common due to the electron-deficient nature of the double bond, this compound can undergo electrophilic addition reactions under certain conditions. In these reactions, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. organicchemistrydata.orglibretexts.org
For instance, halogenation of the double bond can be achieved using reagents like bromine (Br₂). The reaction likely proceeds through a cyclic bromonium ion intermediate, which is then opened by the bromide ion to give the di-brominated product with anti-stereochemistry. libretexts.org The presence of acetic acid can serve as a polar solvent to stabilize charged intermediates in such reactions.
Table 2: Representative Electrophilic Addition Reactions
| Reagent | Solvent | Expected Product | Notes | Ref. |
| Br₂ | Acetic Acid | (2-(1,2-Dibromo-2-oxocyclopentyl)acetic acid) | Reaction proceeds via a cyclic bromonium ion intermediate. | libretexts.org |
| HBr | - | (2-(1-Bromo-2-oxocyclopentyl)acetic acid) | Follows Markovnikov's rule, with the bromine adding to the α-carbon. | libretexts.org |
Advanced Methodologies for Carbon-Carbon Double Bond Formation and Modification
The exocyclic carbon-carbon double bond in this compound is a key structural feature, and its synthesis and subsequent modification are crucial for the preparation of various derivatives, including important pharmaceutical intermediates like prostaglandins (B1171923). nih.govcapes.gov.br
Formation of the Carbon-Carbon Double Bond
A prevalent and highly effective method for the stereoselective synthesis of the exocyclic double bond in this compound and its esters is the Horner-Wadsworth-Emmons (HWE) reaction . organicchemistrydata.orgnrochemistry.comwikipedia.orgyoutube.com This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with a ketone. For the synthesis of this compound derivatives, this typically involves the reaction of a 2-oxocyclopentanecarbonyl compound (like an aldehyde or ketone) with a phosphonate reagent such as triethyl phosphonoacetate. enamine.net The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org
Another classical approach is the Aldol (B89426) condensation , where cyclopentanone (B42830) is reacted with glyoxylic acid under acidic or basic conditions. This is followed by a dehydration step to yield the α,β-unsaturated product.
Table 3: Methodologies for the Formation of the C=C Double Bond
| Reaction | Reactants | Reagents/Conditions | Product | Key Features | Ref. |
| Horner-Wadsworth-Emmons | 2-Oxocyclopentanecarbaldehyde, Triethyl phosphonoacetate | NaH or DBU/LiCl | Ethyl (2-oxocyclopentylidene)acetate | High (E)-selectivity, mild conditions, water-soluble byproduct. | enamine.netnrochemistry.com |
| Aldol Condensation | Cyclopentanone, Glyoxylic acid | Acid or Base catalyst, heat | This compound | Atom-economical, classic method. |
Modification of the Carbon-Carbon Double Bond
Once formed, the double bond can be subjected to a variety of modifications to introduce new functionalities.
Catalytic Hydrogenation: The double bond can be readily reduced to a single bond through catalytic hydrogenation. This is a common transformation in the synthesis of prostaglandin (B15479496) analogues where a saturated cyclopentane (B165970) ring is required. nih.gov Typical catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. nih.gov The reaction is generally performed under a hydrogen atmosphere.
Epoxidation: The double bond can be converted to an epoxide, a versatile intermediate that can undergo various nucleophilic ring-opening reactions. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (mCPBA) or in situ formed peracetic acid from hydrogen peroxide and acetic acid.
Diels-Alder Reaction: The conjugated system of this compound can potentially act as a diene in [4+2] cycloaddition reactions with suitable dienophiles, leading to the formation of complex bicyclic structures. organicchemistrydata.org This reaction is particularly useful for building molecular complexity in a single step.
Table 4: Methodologies for the Modification of the C=C Double Bond
| Reaction | Reagent(s) | Solvent | Product | Yield (%) | Ref. |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | Ethyl (2-oxocyclopentyl)acetate | >95 | nih.govencyclopedia.pub |
| Catalytic Hydrogenation | H₂, Raney Nickel | Methanol | Isopropyl (2-oxocyclopentyl)acetate | 99 | nih.gov |
| Epoxidation | m-CPBA | Dichloromethane | Ethyl 2-(1,2-epoxy-3-oxocyclopentyl)acetate | Good | |
| Diels-Alder Reaction | Maleic anhydride (B1165640) | Toluene, heat | Bicyclic adduct | Moderate | organicchemistrydata.org |
In Depth Mechanistic Investigations of Chemical Processes Involving 2 Oxocyclopentylidene Acetic Acid and Its Derivatives
Elucidation of Complex Reaction Pathways and Intermediates
The reactivity of (2-oxocyclopentylidene)acetic acid is dominated by its α,β-unsaturated carbonyl system, making it an excellent substrate for conjugate addition reactions. The primary mechanistic pathway for the addition of nucleophiles is the Michael reaction. masterorganicchemistry.com This process involves a three-step mechanism:
Enolate Formation: A base abstracts an acidic proton from the nucleophile to form an enolate or another carbanionic species.
Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated system of the this compound derivative. This step is electronically favored due to a resonance form where the β-carbon carries a partial positive charge. The attack results in the formation of a new carbon-carbon bond and generates a new enolate intermediate. masterorganicchemistry.com
Protonation: The newly formed enolate is protonated, typically by the conjugate acid of the base used in the first step, to yield the final 1,4-addition product. masterorganicchemistry.com
Beyond simple conjugate additions, derivatives of this compound are involved in more complex, multi-step synthetic sequences. For instance, the synthesis of certain cyclopentylacetic acid derivatives involves a sequence of tosylation, cyanation, hydrolysis, and esterification to build a carboxymethyl side chain on the cyclopentane (B165970) ring. google.com Further transformations can include oxidation, chlorination, and reduction to achieve the desired functionality. google.com
Another significant reaction pathway is the transformation of the cyclopentanone (B42830) ring itself. The Baeyer-Villiger oxidation, for example, can convert the cyclic ketone into a lactone. google.com This reaction proceeds by the insertion of an oxygen atom adjacent to the carbonyl group, expanding the ring or, in this case, forming a six-membered lactone ring fused to the acetic acid side chain. The general mechanism involves the attack of a peroxy acid on the ketone, followed by the migration of one of the α-carbons to the oxygen, leading to the lactone product.
Cycloaddition reactions also represent a key pathway for these compounds. Derivatives of allenoic acid, which are structurally related, have been shown to undergo Diels-Alder reactions with cyclopentadiene. rsc.org This pathway involves the [4+2] cycloaddition of the diene to one of the double bonds of the substrate, forming bicyclic products with high complexity in a single step.
Finally, ring-opening transformations of related lactones have been explored to generate azaheterocycles. rsc.org This strategy involves reacting a lactone with amines to form carbamoylated enaminones, which serve as versatile polycarbonyl intermediates for constructing pyridones and other heterocyclic systems. rsc.org This highlights the potential for the this compound scaffold to be transformed into diverse chemical structures through pathway-specific reaction design.
The Role of Catalysis in Facilitating Transformations
Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of reactions involving this compound derivatives. Lewis acid catalysis is particularly prominent in promoting cycloaddition reactions. In the Diels-Alder reaction of allenoic acid derivatives with 1,3-cyclopentadienes, different Lewis acids can be used to catalyze the transformation and influence the stereochemical outcome. rsc.org For example, europium-based catalysts like Eu(fod)₃ have been shown to effectively catalyze these reactions, particularly for cyclic substrates. rsc.org For acyclic derivatives, aluminum-based Lewis acids such as ethylaluminum dichloride (EtAlCl₂) are preferred. rsc.org These catalysts function by coordinating to the carbonyl oxygen of the dienophile, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), thereby accelerating the reaction with the diene's HOMO (Highest Occupied Molecular Orbital).
Metal catalysts are also crucial for other transformations. Copper-based catalysts, in conjunction with nitroxyls like ABNO or TEMPO, have been used for the aerobic oxidative lactonization of diols under mild conditions, using air as the oxidant. organic-chemistry.org Similarly, copper has been employed in oxidative [3+2] cycloadditions between alkenes and anhydrides to synthesize γ-lactones. organic-chemistry.org In a different approach, ruthenium complexes such as Ru(bpy)₃Cl₂ can act as photocatalysts to enable the synthesis of γ-lactones under mild, light-induced conditions. organic-chemistry.org
The following table summarizes selected catalytic systems used in transformations relevant to the derivatives of this compound.
| Reaction Type | Catalyst | Substrate Type | Function of Catalyst | Reference |
| Diels-Alder | Eu(fod)₃ | Cyclic Allenoic Acid Derivatives | Accelerates reaction, controls exo-selectivity | rsc.org |
| Diels-Alder | EtAlCl₂ | Acyclic Allenoic Acid Derivatives | Accelerates reaction, controls endo-selectivity | rsc.org |
| Oxidative Lactonization | Cu/ABNO or Cu/TEMPO | Diols | Facilitates aerobic oxidation | organic-chemistry.org |
| Oxidative Cycloaddition | Copper(I) | Alkenes and Anhydrides | Catalyzes [3+2] cycloaddition | organic-chemistry.org |
| Photocatalytic Lactonization | Ru(bpy)₃Cl₂ | Unsaturated Carboxylic Acids | Enables visible-light-induced C-O bond formation | organic-chemistry.org |
Studies on Stereochemical Control and Diastereoselectivity
Controlling the stereochemistry of products is a paramount challenge in organic synthesis, particularly when creating complex molecules with multiple stereocenters, such as carbapenems. unipv.it Research into the reactions of this compound derivatives has yielded significant insights into achieving high levels of stereochemical control.
The Diels-Alder reaction of chiral allenoic acid derivatives is a prime example of high diastereoselectivity. rsc.org The stereochemical outcome of this reaction—whether the major product is the endo or exo isomer—is heavily dependent on the substrate's structure and the choice of Lewis acid catalyst.
Exo-Selectivity: Cyclic derivatives, such as lactams and lactones, were found to undergo a highly exo-selective reaction when catalyzed by Eu(fod)₃. rsc.org
Endo-Selectivity: In contrast, acyclic allenoic acid derivatives preferentially yield the endo products when a stronger Lewis acid like EtAlCl₂ is used. rsc.org
Remarkably, these reactions often proceed with "exquisite diastereoselectivity," and the transfer of chirality from an enantiopure starting material to the product is reported to be nearly perfect. rsc.org
Another powerful example of stereocontrol is seen in the synthesis of β-lactams. The thermally promoted Wolff rearrangement of chiral 5-monosubstituted diazotetramic acids in the presence of various nucleophiles leads exclusively to the formation of trans-diastereomeric β-lactam products. nih.gov This inherent selectivity arises from the mechanism of the ring contraction and subsequent trapping of the resulting ketene (B1206846) intermediate, which dictates the final stereochemical arrangement. This demonstrates how the intrinsic pathway of a reaction can provide absolute control over the relative configuration of newly formed stereocenters.
The table below details the observed diastereoselectivity in the Lewis acid-mediated Diels-Alder reaction of allenoic acid derivatives.
| Substrate Type | Lewis Acid Catalyst | Major Product Stereoisomer | Level of Selectivity | Reference |
| Cyclic (Lactam, Lactone) | Eu(fod)₃ | exo | High | rsc.org |
| Acyclic (Ester, Amide) | EtAlCl₂ | endo | High Preference | rsc.org |
These studies underscore that a deep mechanistic understanding allows for the rational selection of catalysts and reaction conditions to steer a transformation towards a desired stereochemical outcome, a fundamental principle in modern asymmetric synthesis.
Computational and Theoretical Chemistry Approaches for 2 Oxocyclopentylidene Acetic Acid
Application of Density Functional Theory (DFT) for Electronic Structure and Energetic Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (2-Oxocyclopentylidene)acetic acid, DFT calculations can reveal crucial information about its geometry, stability, and electronic properties.
DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G**, can be used to optimize the molecular geometry of this compound. nih.gov This provides precise bond lengths, bond angles, and dihedral angles of the most stable conformation. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For α,β-unsaturated carbonyl compounds, the LUMO is typically localized over the C=C-C=O system, making the β-carbon susceptible to nucleophilic attack. libretexts.org
Energetic calculations using DFT can determine the relative stabilities of different isomers (e.g., E and Z isomers of the exocyclic double bond) and conformers. By calculating the total electronic energy of each form, the most thermodynamically stable structure can be identified.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G )**
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -534. Hartree |
Note: The values in this table are hypothetical and representative for a molecule of this type based on literature for similar compounds.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.
For this compound, MD simulations can be used to explore the conformational landscape of the cyclopentylidene ring, which can adopt various puckered conformations (e.g., envelope, twist). The flexibility of the acetic acid side chain and its orientation relative to the ring can also be studied. These simulations can identify the most populated conformations in different environments, such as in a vacuum or in a solvent like water. The study of cyclic ketones and peptides using MD has shown that even small rings can exhibit significant flexibility, which can be crucial for their biological activity. acs.orgnih.govnih.gov
Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, simulations of this compound in a water box can reveal the details of hydrogen bonding between the carboxylic acid group and water molecules. Understanding these interactions is essential for predicting the molecule's solubility and how it might interact with biological targets.
Table 2: Key Conformational Dihedrals of this compound from MD Simulations
| Dihedral Angle | Average Value (degrees) | Fluctuation (± degrees) |
| O=C-C=C | 175 | 10 |
| C-C=C-COOH | 5 | 15 |
| C1-C2-C3-C4 (ring) | 25 | 8 |
| C2-C3-C4-C5 (ring) | -23 | 7 |
Note: The values in this table are hypothetical and intended to illustrate the type of data obtained from MD simulations.
In Silico Modeling for Reaction Mechanism Prediction and Transition State Characterization
Computational chemistry provides powerful tools to investigate reaction mechanisms, offering insights that can be difficult to obtain experimentally. For the synthesis or reactions of this compound, in silico modeling can be used to predict plausible reaction pathways and characterize the associated transition states.
A common synthetic route to α,β-unsaturated esters and acids is the Wittig reaction or its variants. organic-chemistry.orglibretexts.orgdalalinstitute.comwikipedia.org The reaction of cyclopentanone (B42830) with a phosphorus ylide derived from an α-haloacetic acid ester, followed by hydrolysis, would yield this compound. DFT calculations can be employed to model the mechanism of this reaction. This involves locating the transition state structures for the key steps, such as the formation of the oxaphosphetane intermediate and its subsequent decomposition to the alkene and phosphine (B1218219) oxide. libretexts.orgresearchgate.net The calculated activation energies for these steps can help to understand the reaction kinetics and selectivity (i.e., the preference for the E or Z isomer).
The characterization of transition states involves identifying the unique imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
Table 3: Calculated Activation Energies for a Postulated Wittig-type Synthesis of this compound
| Reaction Step | Activation Energy (kcal/mol) |
| Oxaphosphetane formation (TS1) | 12.5 |
| Alkene formation (TS2) | 21.0 |
Note: These activation energies are hypothetical and serve as an example of data generated from such a study.
Quantitative Structure-Activity Relationship (QSAR) and Reactivity Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are widely used in drug discovery and toxicology to predict the activity of new compounds. acs.org For this compound and its derivatives, QSAR can be used to predict various activities, such as antimicrobial or cytotoxic effects.
To build a QSAR model, a set of molecular descriptors is calculated for each compound in a training set. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For unsaturated carboxylic acids, relevant descriptors might include the logarithm of the octanol-water partition coefficient (logP), molecular weight, molar refractivity, and quantum chemical descriptors like HOMO and LUMO energies. nih.govunlp.edu.arresearchgate.net
A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov The resulting QSAR model can then be used to predict the activity of new, untested compounds. Reactivity descriptors derived from DFT, such as the Fukui function, can also be incorporated to provide a more detailed understanding of the molecule's reactive sites. nih.gov
Table 4: Example QSAR Descriptors for this compound
| Descriptor | Value |
| logP | 1.2 |
| Molecular Weight | 154.16 g/mol |
| Molar Refractivity | 38.5 cm³/mol |
| Polar Surface Area | 54.4 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 2 |
Note: These are calculated or estimated values for the parent compound.
Advanced Spectroscopic and Analytical Methodologies for Structural Characterization and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Molecular Structure Assignment (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR techniques)
A complete NMR analysis would be essential for the unambiguous assignment of the molecular structure of (2-Oxocyclopentylidene)acetic acid.
¹H-NMR Spectroscopy: This technique would be used to identify the number of unique proton environments, their chemical shifts (ppm), signal multiplicities (e.g., singlet, triplet), and integration values (proton count). For this compound, one would expect to observe signals for the vinyl proton on the exocyclic double bond, the protons on the cyclopentanone (B42830) ring, and the acidic proton of the carboxyl group.
¹³C-NMR Spectroscopy: This analysis would reveal the number of distinct carbon environments. Key signals would include those for the carbonyl carbon of the ketone, the carbons of the C=C double bond, the carboxyl carbon, and the methylene (B1212753) carbons of the cyclopentanone ring.
2D-NMR Techniques: Advanced 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be required to establish connectivity between protons and carbons, confirming the final structure. For instance, an HMBC experiment would show correlations between the vinyl proton and the carbonyl carbon, which would be definitive proof of the "ylidene" structure.
No specific experimental NMR data for this compound was found in the searched resources.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the expected characteristic absorption bands would be:
A broad O-H stretching band for the carboxylic acid group (typically ~3300-2500 cm⁻¹).
A sharp C=O stretching band for the carboxylic acid (typically ~1725-1700 cm⁻¹).
A sharp C=O stretching band for the α,β-unsaturated ketone (typically ~1700-1680 cm⁻¹).
A C=C stretching band for the exocyclic double bond (typically ~1650 cm⁻¹).
No specific experimental FT-IR spectrum for this compound was found in the searched resources.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis
HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition.
Molecular Weight Confirmation: For this compound (C₇H₈O₃), the calculated exact mass is 140.0473 Da. HRMS analysis would need to confirm this value to a high degree of precision.
Fragmentation Analysis: Mass spectrometry would also reveal the fragmentation pattern of the molecule upon ionization. Expected fragmentation could include the loss of a carboxyl group (-COOH, 45 Da) or the loss of water (-H₂O, 18 Da), providing further structural clues.
No specific experimental HRMS data for this compound was found in the searched resources.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the carboxylic acid moieties. It would also unambiguously establish the stereochemistry (E/Z isomerism) at the exocyclic double bond.
No single-crystal X-ray diffraction data for this compound has been reported in the searched crystallographic databases or literature.
Elemental Microanalysis for Empirical Formula Validation
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, oxygen) in a pure sample. The results are then compared to the theoretical values calculated from the molecular formula.
Theoretical Values for C₇H₈O₃:
Carbon (C): 59.99%
Hydrogen (H): 5.75%
Oxygen (O): 34.25% Experimental values from elemental analysis would need to match these theoretical percentages within a narrow margin of error to validate the empirical and molecular formula.
No experimental elemental analysis data for this compound was found in the searched resources.
Advanced Synthetic Applications of 2 Oxocyclopentylidene Acetic Acid As a Versatile Building Block
Utilization in the Rational Design and Synthesis of Complex Organic Molecules
The rational design of complex organic molecules often relies on the strategic use of multifunctional building blocks that can guide the assembly of intricate molecular frameworks. (2-Oxocyclopentylidene)acetic acid fits this role adeptly due to the orthogonal reactivity of its functional groups.
The ketone moiety is susceptible to nucleophilic attack, enabling the introduction of various substituents. For instance, Grignard reagents can react with the ketone to form tertiary alcohols, leading to the creation of more complex chiral centers. The conjugated system, consisting of the carbon-carbon double bond and the carbonyl group, can participate in cycloaddition reactions, such as the Diels-Alder reaction. This allows for the construction of bicyclic and polycyclic systems, which are common motifs in natural products and pharmaceutically active compounds.
A key aspect of its utility is in retrosynthetic analysis. The structure of this compound allows for logical disconnections, where a complex target molecule can be conceptually broken down into simpler, synthetically accessible precursors. This is particularly evident in the synthesis of natural products, where the cyclopentane (B165970) ring can serve as a core scaffold upon which further complexity is built.
Integration into the Development of Novel Organic Materials and Functional Compounds
The unique electronic and structural features of this compound make it an attractive component for the development of novel organic materials. The conjugated π-system, in conjunction with the carboxylic acid group, provides a basis for creating materials with interesting optical and electronic properties.
Derivatives of this acid can be incorporated into polymers to create redox-active materials. These materials are of interest for applications in energy storage, such as organic radical batteries, which offer a more sustainable alternative to traditional lithium-ion batteries that rely on heavy metals. nih.gov The ability to tune the electronic properties through derivatization of the core structure allows for the systematic investigation and optimization of material performance.
Furthermore, the carboxylic acid functionality allows for the molecule to be anchored to surfaces or integrated into larger supramolecular assemblies. This can lead to the development of functional materials for sensors, molecular electronics, and catalysis. The planar nature of the conjugated system can also promote π-stacking interactions, which are crucial for charge transport in organic semiconductors.
Role as a Precursor for Advanced Chemical and Pharmaceutical Intermediates
This compound is a valuable precursor for the synthesis of a variety of advanced chemical and pharmaceutical intermediates. Its inherent functionality allows for efficient conversion into more complex molecules that are key components of biologically active compounds.
One notable application is in the synthesis of prostaglandin (B15479496) analogs. Prostaglandins (B1171923) are a class of lipid compounds that have diverse physiological effects and are used in the treatment of various conditions. The cyclopentane ring of this compound provides the core structure of these molecules, and the existing functional groups serve as handles for the introduction of the necessary side chains.
The compound also serves as a starting material for the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). For example, it has been utilized in the patented synthesis of cyclopentane-based COX-2 inhibitors. vulcanchem.com The strategic modification of the this compound scaffold allows for the development of selective inhibitors, which can reduce the side effects associated with traditional NSAIDs.
The versatility of this building block is further demonstrated by its use in the preparation of intermediates for a range of other pharmaceuticals, including those targeting S1P1 receptors for the treatment of autoimmune diseases and inflammatory disorders. google.com
Table of Pharmaceutical Intermediates Derived from this compound and Related Structures:
| Intermediate Class | Therapeutic Area | Reference |
|---|---|---|
| Prostaglandin Analogs | Various | vulcanchem.com |
| Cyclopentane-based COX-2 Inhibitors | Anti-inflammatory | vulcanchem.com |
| S1P1 Receptor Modulators | Autoimmune Diseases | google.com |
Strategic Derivatization for Structure-Reactivity and Structure-Function Relationship Studies
The ability to systematically modify the structure of this compound makes it an excellent platform for studying structure-reactivity and structure-function relationships. By introducing different substituents at various positions on the cyclopentane ring or by modifying the carboxylic acid side chain, chemists can probe how subtle structural changes influence the chemical reactivity and biological activity of the resulting molecules.
For example, the synthesis of a series of derivatives with varying electronic and steric properties can provide insights into the mechanism of a particular reaction or the binding affinity of a molecule to a biological target. The ketone can be reduced to a hydroxyl group, the double bond can be hydrogenated, and the carboxylic acid can be converted into esters or amides. Each of these modifications produces a new compound with altered properties that can be systematically evaluated.
These studies are crucial in the field of medicinal chemistry for the optimization of lead compounds. By understanding which parts of the molecule are essential for its desired activity and which can be modified to improve properties like solubility, metabolic stability, and potency, researchers can design more effective drugs. The derivatization of this compound allows for the exploration of a wide chemical space, facilitating the discovery of new compounds with enhanced therapeutic potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2-Oxocyclopentylidene)acetic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of cyclopentylidene acetic acid derivatives typically involves multi-step organic reactions. For example, a cyclopentyl precursor can undergo hydrogenation (H₂, Pd/C) to reduce unsaturated bonds, followed by sulfonation (C₈H₁₇SO₂Cl, Et₃N) to introduce functional groups. Subsequent saponification (1 N NaOH) and azide formation (NaN₃, NH₄Cl) are critical for stabilizing intermediates. Yield optimization may involve adjusting reaction temperatures, catalyst loadings, and purification techniques (e.g., column chromatography). Parallel monitoring via TLC or HPLC ensures intermediate stability and purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ketone and carboxylic acid functional groups. Key spectral markers include:
- A singlet peak for the oxo group (δ ~2.5–3.0 ppm in ¹H NMR).
- Carboxylic acid protons (broad peak, δ ~10–12 ppm) in deuterated solvents.
- Infrared (IR) spectroscopy can validate carbonyl stretching frequencies (C=O at ~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion confirmation. For purity assessment, reverse-phase HPLC with UV detection is recommended, using C18 columns and acetonitrile/water gradients .
Q. How can researchers ensure accurate quantification of this compound in complex mixtures?
- Methodological Answer : Titration with standardized NaOH (similar to acetic acid quantification in ) can determine carboxylic acid content. For higher specificity, LC-MS/MS with internal standards (e.g., deuterated analogs) minimizes matrix interference. Calibration curves using pure samples across 0.1–100 µM ranges improve accuracy. Method validation should include recovery tests (spiked samples) and precision assessments (intra-day/inter-day replicates) .
Advanced Research Questions
Q. How can kinetic studies elucidate the cyclization mechanisms in the formation of this compound?
- Methodological Answer : Time-resolved NMR or stopped-flow UV-Vis spectroscopy can monitor cyclization kinetics. Varying reaction conditions (pH, temperature) and using isotopic labeling (e.g., ¹⁸O in the ketone group) helps identify rate-determining steps. Computational modeling (DFT calculations) can predict transition states and activation energies, which are validated experimentally. For example, ’s aryl-substituted analogs suggest steric and electronic factors influence reaction pathways .
Q. What strategies resolve discrepancies in NMR data when determining the stereochemistry of this compound derivatives?
- Methodological Answer : Conflicting NOESY/ROESY cross-peaks may arise from conformational flexibility. Dynamic NMR experiments at varying temperatures (e.g., 25°C to −40°C) can "freeze" rotamers for clearer analysis. Chiral derivatization (e.g., Mosher’s esters) or X-ray crystallography provides unambiguous stereochemical assignments. For diastereomers, coupling constant analysis (J-values) in ¹H NMR distinguishes axial vs. equatorial substituents .
Q. How do structural modifications (e.g., substituent addition) affect the biological activity of this compound?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., alkyl, aryl, halogens) at the cyclopentylidene or acetic acid moieties. Biological assays (e.g., enzyme inhibition, cytotoxicity) are conducted under standardized conditions (pH 7.4, 37°C). QSAR models correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. ’s diuretics demonstrate increased potency with aryl groups, suggesting hydrophobic interactions enhance target binding .
Q. What experimental designs mitigate oxidative degradation during storage of this compound?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. Antioxidants (e.g., BHT) or inert atmospheres (N₂) suppress oxidation. Lyophilization or storage in anhydrous solvents (e.g., DMSO-d6) prevents hydrolysis. Periodic LC-MS analysis tracks degradation products, while Arrhenius plots predict shelf-life at lower temperatures .
Data Contradiction Analysis
Q. How should researchers address conflicting results in reaction yields across synthetic batches?
- Methodological Answer : Batch inconsistencies often stem from trace impurities (e.g., metal catalysts) or moisture. Design of Experiments (DoE) methodologies (e.g., factorial designs) isolate critical variables (e.g., solvent purity, stirring rate). Replication with rigorously dried reagents and inert conditions (glovebox) reduces variability. ’s titration error analysis (13.6% deviation) highlights the need for standardized protocols .
Q. Why might computational predictions of pKa for this compound diverge from experimental values?
- Methodological Answer : Solvent effects (implicit vs. explicit models) and conformational sampling in silico may skew results. Experimental validation via potentiometric titration in varying ionic strengths (e.g., 0.1 M KCl) refines calculations. Hybrid QM/MM approaches improve accuracy by accounting for solvation dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
